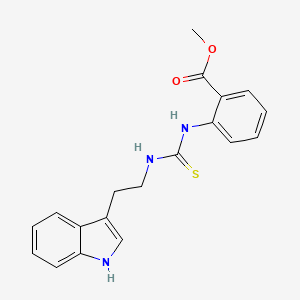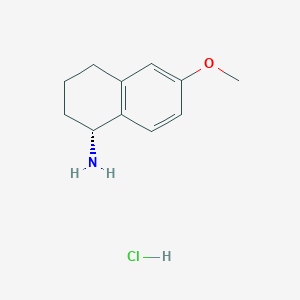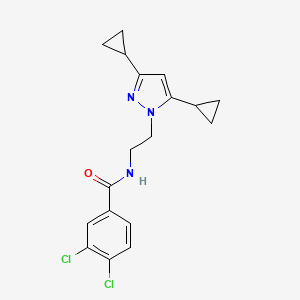
(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile acts as a nucleophile, meaning that it can react with other molecules to form covalent bonds. It is believed that this compound reacts with the protonated form of the target molecule, resulting in the formation of a new covalent bond. The bond formation is believed to be mediated by the presence of a base, such as sodium hydroxide, which facilitates the transfer of electrons from the this compound molecule to the target molecule.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have antifungal, antiviral, and anti-inflammatory properties. In addition, this compound has been found to have a protective effect against oxidative stress and has been shown to reduce the production of reactive oxygen species (ROS). Furthermore, this compound has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-1 (IL-1).
Avantages Et Limitations Des Expériences En Laboratoire
(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile has a number of advantages and limitations for laboratory experiments. One of the advantages of using this compound is its low cost and availability. Additionally, this compound is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, this compound is also volatile and has a low boiling point, which can make it difficult to handle in the laboratory. Furthermore, this compound is a relatively toxic compound and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving (((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile. One area of research that could be explored is the use of this compound in the synthesis of new pharmaceuticals. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential use in the treatment of various diseases and disorders. Furthermore, further research could be conducted on the synthesis of this compound and its potential applications in the development of new materials. Finally, further research could be conducted on the potential environmental impacts of this compound and its potential use in the production of biofuels.
Méthodes De Synthèse
(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile is synthesized through a reaction between 2-chloro-6-methylphenylacetonitrile and dimethylamine in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
CH3CN + (CH3)2NH + NaOH → C9H9ClN2 + NaCl + H2O
Applications De Recherche Scientifique
(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as amines, aldehydes, and ketones. In addition, this compound has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. This compound has also been used in the synthesis of peptide-based drugs, such as peptide hormones and peptide antibiotics. Furthermore, this compound has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-chloro-6-methylanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-8-3-2-4-10(12)11(8)15-7-9(5-13)6-14/h2-4,7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLYYMMJYSRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)
![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)
![N-Benzyl-2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B2973321.png)


![4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2973328.png)
![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2973332.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)
![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)